2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Description
2-(4-Isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a derivative of imidazolidinedione, a heterocyclic compound with a five-membered ring containing two nitrogen atoms. This compound features an isobutyl and methyl substituent at the 4-position of the imidazolidinone ring, along with an acetic acid side chain at the 1-position. Its molecular structure imparts unique physicochemical properties, particularly in ultraviolet (UV) absorption, making it relevant in applications such as UV filters in cosmetics and pharmaceuticals .
Properties
IUPAC Name |
2-[4-methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-6(2)4-10(3)8(15)12(5-7(13)14)9(16)11-10/h6H,4-5H2,1-3H3,(H,11,16)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGICURVRSFJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)N(C(=O)N1)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of appropriate imidazolidinone derivatives with acetic acid or its derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent product quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced imidazolidinone derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized imidazolidinone derivatives, reduced imidazolidinone derivatives, and substituted acetic acid derivatives .
Scientific Research Applications
2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on UV Absorption
Key Compounds for Comparison:
2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS: 956327-03-0)
- Substituents: 4-fluorophenyl and methyl groups.
- Molecular Weight: 266.23 g/mol.
- UV Properties : Fluorine's electron-withdrawing nature enhances absorption in the UVB region (λmax ~290–320 nm) .
2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS: 1152642-00-6)
- Substituents: Methoxy and methyl groups on the phenyl ring.
- Molecular Weight: 292.29 g/mol.
- UV Properties : Methoxy groups induce a bathochromic shift, extending absorption into the UVA region (λmax ~340–380 nm) .
2-(4-Ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS: 858207-10-0)
- Substituents: Ethyl and methyl groups.
- Molecular Weight: 200.19 g/mol.
- UV Properties : Smaller alkyl groups result in higher εmax (~15,000–20,000 M⁻¹cm⁻¹) but narrower absorption ranges compared to bulkier substituents .
Table 1: Comparative UV Absorption Data
Impact of Alkyl Chain Length and Bulk
- Isobutyl vs. However, bulkier groups may slightly reduce εmax due to electronic effects .
- N-Alkyl Substitution: Addition of N-alkyl groups (e.g., in compounds 3a–3e) causes a hypsochromic shift (15–21 nm) and decreases εmax by ~50% compared to N-monosubstituted analogues .
Electronic Effects of Auxochromes
- Fluorine : Enhances UVB absorption via electron-withdrawing effects but limits UVA coverage .
- Methoxy : Extends conjugation, shifting λmax to UVA while reducing εmax due to steric and electronic effects .
- Chlorine : In compounds like 2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid (CAS: N/A), chlorine increases molecular weight (282.68 g/mol) and may improve lipid solubility, affecting skin penetration .
Biological Activity
2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a synthetic organic compound with potential pharmaceutical applications. Its structure features an imidazolidinone core, which is known for various biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical formula for this compound is , with a molecular weight of 228.25 g/mol. Its IUPAC name reflects its complex structure, which includes both dioxo and acetic acid functional groups.
| Property | Value |
|---|---|
| Chemical Formula | C10H16N2O4 |
| Molecular Weight | 228.25 g/mol |
| Appearance | Oil |
| Storage Temperature | Room Temperature (RT) |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity : The compound has shown significant antioxidant properties in vitro, suggesting potential for protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies indicate that it may inhibit key inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Enzyme Inhibition : It has been identified as a potential inhibitor of metalloproteinases and serine proteases, which are crucial in various physiological processes and disease states.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and its interaction with cellular signaling pathways. The imidazolidinone moiety is believed to play a critical role in these interactions.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as an antioxidant agent .
- Anti-inflammatory Research : In a preclinical model of arthritis, the compound exhibited a marked reduction in inflammation markers when administered to subjects, indicating its potential utility in anti-inflammatory therapies .
- Enzyme Inhibition Profile : Research published in Biochemical Pharmacology detailed the inhibitory effects of the compound on various proteolytic enzymes involved in cancer metastasis, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, and how are intermediates characterized?
- Methodology : The compound can be synthesized via reflux reactions in ethanol or glacial acetic acid with substituted aldehydes or maleimides. For example, refluxing intermediates with acetic anhydride in acetic acid for 45–50 minutes yields derivatives . Key characterization techniques include:
- TLC monitoring to track reaction progress .
- Elemental analysis to confirm purity (e.g., %C, %H, %N deviations ≤0.1%) .
- NMR and IR spectroscopy to verify structural motifs like imidazolidinone rings or acetamide groups .
Q. How do solvent choice and reaction time influence the yield of imidazolidinone derivatives?
- Optimization Strategy :
- Solvent effects : Polar aprotic solvents (e.g., glacial acetic acid) enhance cyclization efficiency in imidazolidinone formation . Absolute ethanol is preferred for Schiff base reactions .
- Reaction duration : Reflux for 4–6 hours maximizes yield, as shorter times leave unreacted intermediates, while prolonged heating degrades products .
Advanced Research Questions
Q. What computational approaches are suitable for studying the interaction of this compound with biological targets?
- Methodological Framework :
- Molecular docking : Use tools like AutoDock Vina to model binding poses of imidazolidinone derivatives with enzymes (e.g., acetylcholinesterase or bacterial targets). For example, substituents like bromophenyl groups (as in compound 9c ) enhance hydrophobic interactions in active sites .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity or stability of intermediates .
Q. How can researchers resolve contradictions in spectral data or elemental analysis for imidazolidinone analogs?
- Data Reconciliation Workflow :
- Cross-validation : Compare NMR shifts with analogous compounds (e.g., 4-nitro-imidazol-1-yl-acetic acid derivatives ).
- Repeat analysis : Recrystallize products from ethanol/methanol to remove impurities affecting elemental analysis .
- Advanced techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions when %C/%H deviations exceed 0.5% .
Q. What strategies are effective for assessing the antibacterial activity of imidazolidinone-acetic acid hybrids?
- Experimental Design :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Derivatives with thiazole-triazole moieties (e.g., 9a–9e ) show enhanced activity due to membrane disruption .
- Enzyme inhibition : Measure IC₅₀ values against bacterial dihydrofolate reductase (DHFR) using spectrophotometric assays .
Theoretical and Methodological Considerations
- Linking to conceptual frameworks : When designing bioactivity studies, integrate theories like QSAR (Quantitative Structure-Activity Relationship) to correlate substituent electronegativity with antibacterial potency .
- Fieldwork vs. computational methods : While docking studies provide mechanistic insights, validate predictions with in vitro assays to address limitations of in silico models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
